molecular formula C8H12O2 B1178724 Emulkop CAS No. 134092-15-2

Emulkop

Cat. No.: B1178724
CAS No.: 134092-15-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emulkop is a detergent formulation developed for controlling coal mine dust aggressiveness to mitigate pneumoconiosis (a lung disease caused by mineral dust inhalation). Its primary mechanism involves reducing dust particle dispersion and altering surface properties to minimize inflammatory and fibrotic responses in lung tissue. Experimental studies on albino rats and rabbits demonstrated that this compound significantly reduces hydroxyproline (collagen) accumulation in pulmonary tissue, indicating effective prevention of fibrotic damage . These properties make it a viable prophylactic agent for coal mine workers exposed to hazardous dust.

Properties

CAS No.

134092-15-2

Molecular Formula

C8H12O2

Synonyms

Emulkop

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Parameters of this compound and Rokafenol N-8

Parameter This compound Rokafenol N-8
Acute Toxicity (DL₅₀) Non-toxic Weakly toxic (DL₅₀: 5,000 mg/kg)
Skin Irritation Negligible Moderate irritation observed
Hydroxyproline Levels 6.2 ± 0.8 mg/g (no significant increase) 12.4 ± 1.2 mg/g (marked increase)
Histopathological Findings Minimal collagen deposition, no coniotic changes Severe fibrosis, persistent coniotic lesions
Regulatory Suitability Approved for coal mine use Disqualified due to toxicity and inefficacy

Key Findings :

Toxicity Profile: this compound’s non-toxic classification contrasts sharply with Rokafenol N-8’s weak toxicity (DL₅₀ = 5,000 mg/kg), which poses risks for long-term occupational exposure .

Biological Efficacy: this compound reduced hydroxyproline (a collagen biomarker) to 6.2 mg/g in lung tissue, compared to 12.4 mg/g for Rokafenol N-8, indicating superior anti-fibrotic action . Histopathological analysis confirmed that Rokafenol N-8 failed to prevent coniotic lesions, while this compound eliminated fibrotic nodules and preserved alveolar structure .

Functional Limitations of Rokafenol N-8: Rokafenol N-8 increased collagen synthesis by 98% compared to controls, exacerbating lung fibrosis. This disqualifies it as a dust suppressant in occupational settings .

Mechanistic Differences

  • This compound : Modulates dust surface charge, enhancing agglomeration and reducing airborne particulate dispersion. It also inhibits macrophage activation, preventing cytokine-driven fibrosis .
  • Rokafenol N-8: Lacks surface charge modification properties and induces oxidative stress in lung cells, accelerating collagen deposition .

Research Methodology and Validation

Experimental protocols included:

  • Intratracheal and Intraperitoneal Tests : To simulate dust exposure and evaluate detergent efficacy in reducing lung inflammation .
  • Hydroxyproline Quantification : Measured via spectrophotometry to assess collagen accumulation .
  • Histopathological Grading : Lung tissues were scored for fibrosis severity using standardized coniosis scales .

Studies adhered to guidelines for toxicological testing (e.g., OECD 423) and complied with institutional ethics protocols for animal research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.